

# Bromhexine hydrochloride degradation products identification

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## Compound Focus: Bromhexine Hydrochloride

CAS No.: 611-75-6

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## Identified Degradation Products of Bromhexine Hydrochloride

The following table summarizes the known degradation products of **Bromhexine Hydrochloride** (BRM) as identified in the literature.

Degradation Product Name / Identifier	Condition for Formation	Structural Information
3-cyclohexyl-6,8-dibromo-chinazoline-4-one [ [1]	Acidic or neutral aqueous solutions (refluxed)	Structure determined via MS, UV, and IR analysis
3-cyclohexyl-6,8-dibromo-chinazoline [ [1]	Acidic or neutral aqueous solutions (refluxed)	Structure determined via MS, UV, and IR analysis
3-amino-4,6-dibromo-benzaldehyde [ [1]	Acidic or neutral aqueous solutions (refluxed)	Structure determined via MS, UV, and IR analysis
N-Methylcyclohexylamine (suspected) [ [1]	Acidic or neutral aqueous solutions (refluxed)	Structure proposed based on analysis

Degradation Product Name / Identifier	Condition for Formation	Structural Information
Up to 5 unspecified impurities [ [2]	Forced degradation (specific conditions not detailed)	Detected via HPLC alongside Enrofloxacin impurities

## HPLC Method for Separation and Identification

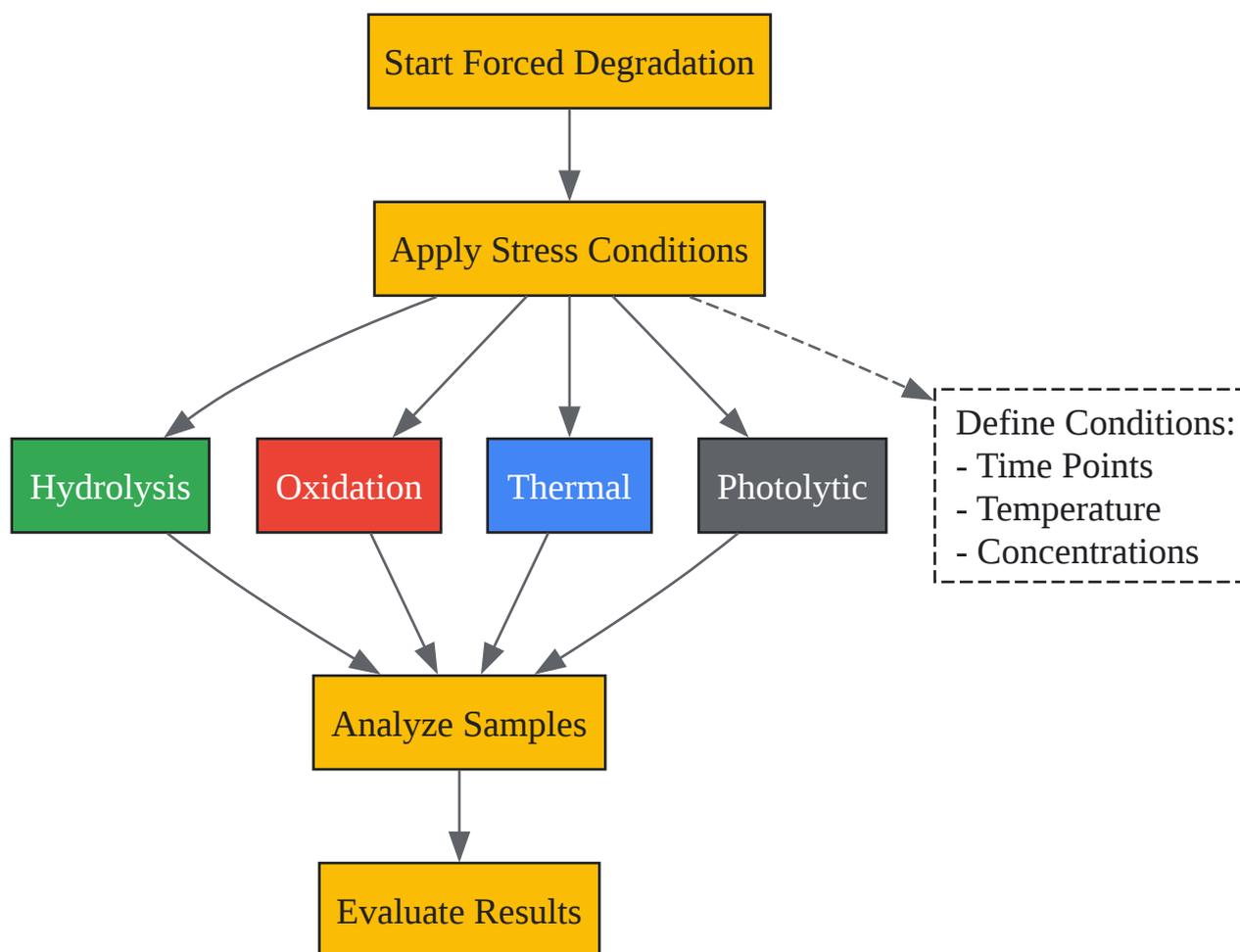
For the simultaneous identification and quantification of Bromhexine HCl and its related substances, the following validated HPLC method can be employed. This method is also suitable for analyzing Bromhexine in combination with other APIs, such as Enrofloxacin [ [2]].

Parameter	Specification
Objective	Separation, identification, and quantification of related substances and degradation products.
Column	Agilent Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)

| **Mobile Phase** | **FMA:** 2.5% phosphoric acid, pH adjusted to 2.3 with triethylamine **FMB:** Acetonitrile **Mode:** Gradient | | **Gradient Program** | • **Start:** 85% FMA, 15% FMB • **14.2 min:** 55% FMA, 45% FMB • **15.2 min:** 55% FMA, 45% FMB (isocratic) • **21 min:** Re-equilibration to initial conditions | | **Flow Rate** | 0.7 mL/min | | **Column Temperature** | 30 °C | | **Detection Wavelength** | 248 nm (for Bromhexine and its impurities) | | **Injection Volume** | 5 µL | | **Sample Solvent** | Dilution solution (10% glacial acetic acid in water) | | **Key Validation Data** | • **Linearity for BRM:** 0.001125–0.005625 mg/mL • **LOQ for BRM:** 0.001103 mg/mL • **Recovery:** ~102.9% |

## Experimental Protocol: Forced Degradation Studies

Forced degradation studies help in identifying the intrinsic stability of a molecule and its degradation pathways. Below is a general workflow and a detailed strategy based on established practices [ [3]].



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A recommended strategy for forced degradation is outlined in the table below. Aim for **5-20% degradation** to generate meaningful data without causing over-degradation [ [3]].

Stress Condition	Recommended Initial Protocol	Sample Time Points	Notes & Adjustments
Acid Hydrolysis	0.1 M HCl	1, 3, 5 days	Temperature: 40°C or 60°C. If no degradation, increase to 1 M HCl.
Base Hydrolysis	0.1 M NaOH	1, 3, 5 days	Temperature: 40°C or 60°C.
Oxidative Degradation	3% H <sub>2</sub> O <sub>2</sub>	1, 3, 5 days	Temperature: 25°C or 60°C.

Stress Condition	Recommended Initial Protocol	Sample Time Points	Notes & Adjustments
Thermal Degradation (Solid)	60°C / 80°C	1, 3, 5 days	Can include humidity (e.g., 75% RH).
Photolytic Degradation	Expose to 1x and 3x ICH light conditions	1, 3, 5 days	For solid drug substance or in solution.

## Frequently Asked Questions & Troubleshooting

- **What is a reasonable amount of degradation to target?** A degradation of 5% to 20% is generally accepted for validating stability-indicating methods. Approximately 10% degradation is often considered optimal [ [3]].
- **The recommended conditions are not causing degradation. What should I do?** Systematically increase the stress severity. For hydrolysis, you can increase the acid/base concentration (e.g., to 1 M HCl) or raise the temperature. For oxidation, you can try a higher concentration of H<sub>2</sub>O<sub>2</sub> (e.g., up to 30%) or a longer exposure time [ [3]].
- **Why is it important to test at multiple time points?** Testing at early intervals (e.g., 2, 5, 8, 24 hours) helps distinguish primary degradation products from secondary ones that form later, which is crucial for accurately determining the degradation pathway [ [3]].
- **What concentration of drug should I use for the study?** It is recommended to start with a concentration of 1 mg/mL. This helps ensure that even minor degradation products are detectable. For some specific degradation pathways (e.g., polymerization), studies should also be conducted at the concentration expected in the final formulation [ [3]].

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## References

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